2-(2,3-Dimethylphenyl)acetaldehyde
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Overview
Description
2-(2,3-Dimethylphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of acetaldehyde where the aldehyde group is attached to a 2,3-dimethylphenyl group. This compound is known for its aromatic properties and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3-Dimethylphenyl)acetaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,3-Dimethylphenyl)acetic acid.
Reduction: 2-(2,3-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2,3-Dimethylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)acetaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. It can also undergo oxidation-reduction reactions, influencing cellular redox states and potentially affecting enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)acetaldehyde
- 2-(2,5-Dimethylphenyl)acetaldehyde
- 2-(2,6-Dimethylphenyl)acetaldehyde
Uniqueness
2-(2,3-Dimethylphenyl)acetaldehyde is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.
Properties
CAS No. |
433230-59-2 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,7H,6H2,1-2H3 |
InChI Key |
XEVWTNPWXWDCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=O)C |
Origin of Product |
United States |
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